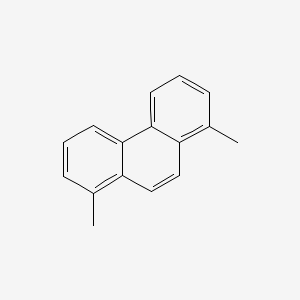

1,8-Dimethylphenanthrene

説明

Contextual Significance of Substituted Phenanthrenes as Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a diverse and ubiquitous class of organic compounds, largely formed from the incomplete combustion of organic materials like fossil fuels and biomass. ontosight.aiumanitoba.ca Within this extensive family, phenanthrenes are often among the most abundant parent PAHs found in various environmental matrices. nih.gov

The significance of studying substituted phenanthrenes, such as 1,8-dimethylphenanthrene, stems from several key factors. Alkyl-substituted PAHs are not merely laboratory curiosities; they are common co-contaminants with their parent compounds and frequently occur in higher abundance in environmental samples. nih.govnih.gov Research demonstrates that the type and, crucially, the location of substituent groups on the phenanthrene (B1679779) skeleton can profoundly influence the molecule's biological activity and physical properties. nih.govnih.gov Even minor structural differences between isomers can lead to vastly different toxicological profiles and potencies. researchgate.net Therefore, understanding the structural nuances of individual isomers like this compound is critical for accurate environmental risk assessment and for unraveling the complex structure-activity relationships that govern the behavior of this class of compounds. nih.govresearchgate.net

Research Trajectories for this compound in Contemporary Chemical Science

The study of this compound is being pursued across several scientific disciplines, each leveraging its unique properties.

Environmental and Geochemical Analysis: In environmental science, this compound serves as an important chemical marker and reference standard. ontosight.ai It is frequently included in the analysis of complex PAH mixtures found in crude oil, diesel exhaust particulates, and samples from industrial sites. umanitoba.canist.govlgcstandards.com The relative concentrations of dimethylphenanthrene isomers can be used in forensic environmental chemistry to distinguish between different pollution sources, such as residential wood burning versus mobile source emissions. acs.org In geochemistry, the distribution of alkylated phenanthrenes is utilized to assess the thermal maturity of source rocks and petroleum. acs.org

Materials Science: The inherent optical and electronic properties of the phenanthrene aromatic system make its derivatives, including this compound, potential candidates for applications in organic electronics and photonics. ontosight.ai Research in this area explores how substitution patterns can tune these properties for use in novel semiconductor or light-emitting devices.

Synthetic Chemistry: The development of efficient and regiospecific synthetic routes to produce pure dimethylphenanthrene isomers is an active area of research. researchgate.net These synthetic efforts are crucial as they provide the unambiguous standards necessary for toxicological studies and for accurate quantification in complex environmental mixtures. researchgate.net

Methodological Frameworks for Investigating this compound

A suite of sophisticated analytical techniques is employed to isolate, identify, and quantify this compound, often from highly complex matrices.

Chromatographic Separation: Gas chromatography (GC) is the cornerstone of PAH analysis. umanitoba.caacs.org High-resolution capillary columns, such as those with phenyl-substituted methylpolysiloxane stationary phases, are used to achieve separation of the various isomers. nist.govlabmix24.com For extremely complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers superior resolving power. umanitoba.ca Liquid chromatography (LC) is also utilized, particularly for sample fractionation prior to final analysis. nist.govsu.se

Spectroscopic and Spectrometric Detection: Mass spectrometry (MS), typically coupled with GC (GC-MS), is the primary tool for both identification and quantification. It provides definitive mass information, confirming the presence of the target analyte. nih.govvulcanchem.com Structural confirmation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, with techniques like ¹³C NMR providing detailed information about the carbon skeleton. nih.govspectrabase.com Infrared (IR) spectroscopy has also been applied to differentiate between various dimethylphenanthrene isomers in the gas phase. acs.org

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| GC-MS | Molecular Ion (m/z): 206.10955 |

| ¹³C NMR | Spectra available for structural elucidation |

| InChIKey | LPHQUKCANLSJRU-UHFFFAOYSA-N |

Data sourced from nih.govvulcanchem.comspectrabase.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,8-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-5-3-7-15-13(11)9-10-14-12(2)6-4-8-16(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHQUKCANLSJRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C=CC=C3C2=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224031 | |

| Record name | Phenanthrene, 1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7372-87-4 | |

| Record name | 1,8-Dimethylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007372874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 1,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-DIMETHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RM0Z9BR6MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,8 Dimethylphenanthrene and Analogous Alkylated Phenanthrenes

Classical and Established Annulation Strategies

Traditional methods for constructing the phenanthrene (B1679779) skeleton, developed in the early to mid-20th century, remain fundamental in organic synthesis. These multi-step sequences, while sometimes lengthy, offer reliable pathways to various substituted phenanthrenes through the strategic use of common starting materials.

Haworth Synthesis Adaptations for Methylated Phenanthrenes

The Haworth synthesis is a cornerstone for the creation of polycyclic aromatic systems. The general method involves the Friedel-Crafts acylation of an aromatic compound with a cyclic anhydride (B1165640), followed by reduction and cyclization steps to build the fused ring system. spcmc.ac.inslideshare.net Adaptations of this method allow for the synthesis of specifically methylated phenanthrenes by using substituted naphthalenes or substituted anhydrides as starting materials. spcmc.ac.in

The synthesis of 1,9-dimethylphenanthrene, for instance, has been achieved starting from 1-methylnaphthalene. lookchem.com The key steps involve:

Friedel-Crafts Acylation : 1-Methylnaphthalene reacts with succinic anhydride in the presence of aluminum chloride (AlCl₃) to form β-(4-methyl-1-naphthoyl)propionic acid. lookchem.com

Reduction : The keto group is reduced, typically via the Clemmensen reduction, to yield γ-(4-methyl-1-naphthyl)butyric acid. lookchem.com

Cyclization : An intramolecular ring closure is induced using a dehydrating agent like sulfuric acid to form a tetrahydrophenanthrone intermediate.

Aromatization : The final phenanthrene ring is formed through dehydrogenation, often using a catalyst like selenium or palladium on carbon. ias.ac.in

By selecting appropriately substituted naphthalenes, this methodology can be tailored to produce a variety of dimethylphenanthrene isomers.

| Starting Naphthalene (B1677914) | Acylating Agent | Key Intermediate | Potential Product | Reference |

|---|---|---|---|---|

| 1-Methylnaphthalene | Succinic anhydride | β-(4-Methyl-1-naphthoyl)propionic acid | 1-Methylphenanthrene derivatives | lookchem.com |

| Naphthalene | Methylsuccinic anhydride | β-Naphthoyl-α-methylpropionic acid | Methylphenanthrene derivatives | spcmc.ac.in |

Bardhan–Sengupta Synthesis Modifications

The Bardhan–Sengupta synthesis is another classical and highly versatile method for constructing the phenanthrene ring system. ias.ac.in The original synthesis involves the condensation of a β-phenylethyl bromide derivative with a cyclohexanone-2-carboxylate ester, followed by cyclodehydration and aromatization. ias.ac.inrsc.org This method proved crucial in unambiguously determining the structures of phenanthrene derivatives obtained from natural resin acids. ias.ac.in

A significant modification by Bardhan and Nasipuri provides a flexible route to various alkylphenanthrenes, including a key precursor to 1,8-disubstituted phenanthrenes. rsc.orginsaindia.res.inresearchgate.net This route was instrumental in the synthesis of 2-ethyl-1,8-dimethylphenanthrene. rsc.orginsaindia.res.inresearchgate.net The general strategy is as follows:

Alkylation : Ethyl 4:6-dioxoheptane-1:5-dicarboxylate is alkylated with a substituted phenethyl bromide, such as 2-o-tolylethyl bromide. rsc.org

Cyclization : The resulting product is cyclized with sulfuric acid to form a substituted dihydronaphthylbutyric acid derivative. rsc.org

Dieckmann Condensation : An intramolecular Dieckmann condensation converts this intermediate into a hexahydro-oxophenanthrene. rsc.org

Functionalization and Aromatization : The oxo-group allows for further alkylation (e.g., via Grignard reagents) before the final aromatization step, typically with selenium, to yield the target alkylated phenanthrene. ias.ac.inrsc.org

Using this powerful sequence, 2-o-tolylethyl bromide was used to prepare 1,2,3,4,9,10-hexahydro-8-methyl-1-oxophenanthrene, a versatile intermediate for 1,8-disubstituted phenanthrenes. rsc.org

Friedel-Crafts Acylation and Subsequent Cyclization Approaches

The Friedel-Crafts acylation serves as a foundational reaction for building phenanthrene systems from biaryl precursors. sigmaaldrich.comsaskoer.ca A particularly effective method is the double Friedel–Crafts acylation of a biphenyl (B1667301) with oxalyl chloride, which directly furnishes a phenanthrene-9,10-dione. sorbonne-universite.fr This approach avoids the often harsh oxidation conditions required in other methods. sorbonne-universite.fr

For example, the synthesis of 2,7-dimethylphenanthrene-9,10-dione was achieved by reacting 4,4′-dimethylbiphenyl with oxalyl chloride in the presence of aluminum trichloride. sorbonne-universite.fr The resulting dione (B5365651) can then be reduced to the corresponding phenanthrene. The success of this intramolecular cyclization depends on the substitution pattern of the biphenyl starting material. The reaction proceeds efficiently when the para positions are blocked, directing acylation to the ortho positions needed for ring closure. sorbonne-universite.fr

| Biaryl Substrate | Acylating Agent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Biphenyl | Oxalyl chloride | AlCl₃ | Phenanthrene-9,10-dione | sorbonne-universite.fr |

| 4,4′-Dimethylbiphenyl | Oxalyl chloride | AlCl₃ | 2,7-Dimethylphenanthrene-9,10-dione | sorbonne-universite.fr |

| 4,4'-Dimethoxybiphenyl | Oxalyl chloride | AlCl₃ | 2,7-Dimethoxyphenanthrene-9,10-dione | sorbonne-universite.fr |

Transition Metal-Catalyzed Cycloaromatization Reactions

Modern synthetic chemistry has increasingly turned to transition metal catalysis for efficient and atom-economical bond formations. These methods offer novel pathways to complex aromatic structures like phenanthrenes, often with high regioselectivity and functional group tolerance.

Palladium-Catalyzed Synthetic Routes

Palladium catalysis is a powerful tool for constructing the phenanthrene core. espublisher.com Various palladium-catalyzed reactions, including Heck reactions and C-H activation strategies, have been developed for this purpose. espublisher.comespublisher.com One approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction to eliminate formaldehyde (B43269), providing a route to 9,10-dihydrophenanthrenes and their alkylated derivatives. espublisher.comespublisher.com This method has been used to synthesize compounds like 1,2-dimethylphenanthrene. espublisher.com

Directed C-H activation has emerged as a highly precise strategy for constructing substituted aromatic systems. nih.gov This methodology utilizes a directing group on a substrate to guide a metal catalyst to a specific C-H bond, enabling regioselective functionalization. For phenanthrene synthesis, this often involves the intramolecular coupling of two aromatic rings.

A powerful strategy combining directed ortho-metalation (DoM) with a Suzuki-Miyaura cross-coupling has been used to prepare various dimethylphenanthrenes with high regiospecificity. The general sequence involves:

Directed ortho-Metalation (DoM) : An N,N-diethylbenzamide, where the amide group acts as a director, is treated with a strong base to lithiate the ortho position.

Suzuki-Miyaura Coupling : The resulting aryl-lithium species is coupled with a second, appropriately substituted aryl boronic acid to form a biaryl compound.

Cyclization via Directed Remote Metalation (DReM) : A second metalation, directed by the amide group, targets a C-H bond on the other aryl ring, leading to cyclization into a 9-phenanthrol intermediate.

Deoxygenation : The final phenanthrene is obtained through a protection/deprotection sequence of the hydroxyl group as a triflate.

Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Heck, Ullman)

Cross-coupling reactions are fundamental tools for the formation of carbon-carbon bonds, and they are particularly effective in synthesizing the biaryl precursors necessary for phenanthrene synthesis.

The Suzuki-Miyaura coupling is a premier method for creating the biaryl backbone of phenanthrene derivatives. This palladium-catalyzed reaction couples an organoboron compound with an organohalide. A powerful strategy for synthesizing specific dimethylphenanthrene isomers combines Directed ortho Metalation (DoM) with Suzuki-Miyaura coupling. tandfonline.comtandfonline.com For instance, N,N-diethylbenzamides can be metalated at a specific ortho position and then converted to a boronic acid derivative. This is then coupled with a substituted halobenzene to form the required biaryl precursor, which can be cyclized in a subsequent step. researchgate.netacs.org This approach allows for the gram-scale synthesis of various dimethylphenanthrenes, such as the 1,7-, 2,6-, and 2,7-isomers, by carefully selecting the starting benzamide (B126) and bromotoluene coupling partners. tandfonline.comresearchgate.net The reaction conditions are generally mild, often employing catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base such as Na₂CO₃ or K₃PO₄. acs.org

The Heck reaction , another palladium-catalyzed process, couples an unsaturated halide with an alkene. It offers a direct route to stilbenes, which are key precursors for phenanthrene synthesis via photocyclization. academie-sciences.fr A methodology has been developed for synthesizing phenanthrene and its alkylated derivatives via a Heck reaction followed by a reverse Diels-Alder reaction involving formaldehyde elimination. espublisher.comespublisher.com This method can introduce one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. espublisher.com

The Ullmann reaction , which involves the copper-mediated coupling of two aryl halides, is a more classical approach but remains relevant. It has been used to create symmetrical biaryl compounds, which are then elaborated into phenanthrenes. nih.gov For example, an Ullmann coupling can produce a 6,6′-biphenyl-1,1′-dicarboxaldehyde intermediate, which subsequently undergoes an intramolecular McMurry condensation to form the C9-C10 double bond of the phenanthrene core. acs.org While traditional Ullmann reactions require high temperatures, modern variations can proceed at ambient temperatures. acs.org

| Reaction | Typical Catalyst/Reagent | Key Intermediate | Advantages | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Substituted Biaryl | High regioselectivity, mild conditions, functional group tolerance. | tandfonline.comacs.org |

| Heck Reaction | Palladium(II) Acetate, Palladacycles | Stilbene (B7821643) Derivative | Direct route to photocyclization precursors. | academie-sciences.frespublisher.com |

| Ullmann Reaction | Copper Powder | Symmetrical or Unsymmetrical Biaryl | Effective for specific symmetrical precursors. | nih.govacs.org |

Domino One-Pot Reactions for Phenanthrene Core Formation

Domino, or cascade, reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations in a single pot without isolating intermediates. Several such strategies have been developed for the rapid assembly of the phenanthrene scaffold.

One notable example is a palladium-catalyzed domino reaction that combines aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene in one pot to yield phenanthrene derivatives. beilstein-journals.org This complex transformation proceeds through a sequence of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder process. beilstein-journals.org This method is notable for its broad substrate scope and higher yields compared to many previously reported syntheses. beilstein-journals.org

Another approach involves a one-pot, three-component domino reaction catalyzed by a Zn/CuI/TFA system. acs.org This reaction uses biphenyl-2-carbaldehydes, terminal alkynes, and piperidine (B6355638) to construct phenanthrenes. The mechanism is intricate, involving the formation of a propargyl amine, elimination of piperidine to form an allene (B1206475) intermediate, and a subsequent 6π-electrocyclization and isomerization to furnish the final phenanthrene product. acs.org

Acid-catalyzed domino cyclizations of biaryls containing an enyne moiety also provide a transition-metal-free route to phenanthrene-fused polycyclic products. rsc.org Under acidic conditions, the enyne can undergo a cascade cyclization, activating the carbonyl group and leading to the formation of the fused aromatic system. rsc.org

| Catalyst System | Starting Materials | Key Steps | Reference |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | Aryl iodides, o-bromobenzoyl chlorides, norbornadiene | C-H activation, decarbonylation, retro-Diels-Alder | beilstein-journals.org |

| Zn / CuI / TFA | Biphenyl-2-carbaldehydes, terminal alkynes, piperidine | Allene formation, 6π-electrocyclization | acs.org |

| Brønsted Acid (e.g., PTSA) | Biaryl with enyne moiety | Carbonyl activation, cascade cyclization | rsc.org |

Iron(III)-Catalyzed Carbonyl-Olefin Metathesis

A novel and powerful strategy for forming cyclic olefins is the iron(III)-catalyzed carbonyl-olefin metathesis. This reaction uses an earth-abundant and environmentally benign metal catalyst, iron(III) chloride (FeCl₃), to mediate the ring-closing metathesis between a carbonyl group and an olefin. researchgate.netnih.gov This approach is characterized by its operational simplicity, mild reaction conditions at room temperature, and high functional group compatibility. nih.gov

The strategy has been successfully applied to the synthesis of polycyclic aromatic hydrocarbons, including phenanthrenes. nih.gov The reaction proceeds by coupling various aryl-ketones or aryl-aldehydes with olefin moieties to forge the desired alkene bonds. nih.gov For example, unprotected phenols and aldehydes can readily undergo this metathesis to form phenanthrene structures in good yields. nih.govmdpi.com The reaction is believed to proceed through an oxetane (B1205548) intermediate, which then undergoes a retro-[2+2] cycloaddition to yield the final cyclic alkene and a carbonyl byproduct. researchgate.net This method provides a regioselective and efficient pathway to functionalized phenanthrenes and other extended polyaromatic systems. nih.gov

Photochemical Approaches to Phenanthrene Derivatives

Photochemistry offers unique pathways for the synthesis of complex aromatic systems, often under very mild conditions. The construction of the phenanthrene core is a classic application of synthetic photochemistry.

Oxidative Photocyclization of Stilbene Precursors

The most well-known photochemical route to phenanthrenes is the Mallory reaction, which is the oxidative photocyclization of a stilbene derivative. nih.govresearchtrends.net The reaction is initiated by UV irradiation, which causes a cis-trans isomerization of the stilbene. The cis-isomer can then undergo a 6π-electrocyclization to form an unstable dihydrophenanthrene intermediate. rsc.org This intermediate is then trapped by an oxidizing agent, such as iodine or oxygen, to aromatize into the stable phenanthrene product. nih.govrsc.org

This method is widely applicable for a vast range of substituted phenanthrenes. nih.govchim.it However, for meta-substituted stilbenes, it often yields a mixture of isomers, posing a challenge for the synthesis of a specific isomer like 1,8-dimethylphenanthrene. tandfonline.com To overcome limitations of scalability due to low concentrations, continuous flow photoreactors have been developed, allowing for gram-scale synthesis of functionalized phenanthrenes. beilstein-journals.org

Base-Catalyzed Photochemical Cyclization

A useful modification of the classical Mallory reaction involves the irradiation of stilbenes that have a sulfonyl group attached to the central double bond. nih.gov When this reaction is carried out in the presence of a base, it provides a versatile and efficient route to a variety of phenanthrenes and related phenanthrenoids. beilstein-journals.orgnih.gov The base facilitates the elimination of the sulfonyl group during the cyclization process, driving the reaction toward the desired aromatic product. This method avoids the need for an external oxidant and offers an alternative pathway for constructing the phenanthrene skeleton under mild photochemical conditions. nih.gov

Regioselective Metalation Strategies

Achieving the precise substitution pattern required for a target molecule like this compound often relies on regioselective metalation, where a specific hydrogen atom on an aromatic ring is replaced by a metal.

A highly effective strategy for the regiospecific synthesis of alkylphenanthrenes is the combination of Directed ortho Metalation (DoM) and Directed remote Metalation (DreM). researchgate.netacs.org In the DoM process, a directing group (such as an N,N-diethylamide) on a benzene ring directs a strong base (like s-BuLi) to deprotonate the adjacent ortho position with high selectivity. This lithiated intermediate can then be reacted with an electrophile. tandfonline.com

For the synthesis of dimethylphenanthrenes, a DoM-Suzuki coupling sequence is first used to build a substituted biaryl amide. tandfonline.comresearchgate.net This biaryl is then subjected to a DreM reaction. The amide group on one ring directs the metalation to a specific remote position on the second aryl ring, leading to cyclization and the formation of a 9-phenanthrol. tandfonline.comresearchgate.net The final phenanthrene is obtained through deoxygenation, often via conversion to a triflate followed by palladium-catalyzed hydrogenolysis. tandfonline.comcdnsciencepub.com This combined DoM-DreM approach provides unparalleled regiocontrol, allowing for the synthesis of single isomers of compounds like 1,7-dimethylphenanthrene (B57199) in high purity and on a gram scale. tandfonline.comresearchgate.net Site-selective metalation using reagents like LDA has also been employed to introduce functional groups at specific positions on the phenanthrene core. nih.gov

Directed ortho-Metalation (DoM) in Phenanthrene Synthesis

Directed ortho-Metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic rings, proving highly effective in the synthesis of substituted phenanthrenes. researchgate.netnih.gov This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. This generates a stabilized organometallic intermediate that can then react with various electrophiles to introduce a wide range of substituents with high regiocontrol.

A common approach involves the use of N,N-diethylbenzamides as substrates, where the amide group acts as the DMG. tandfonline.comresearchgate.net The combination of DoM with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a versatile route to biaryl precursors, which can then undergo intramolecular cyclization to form the phenanthrene core. researchgate.netnih.govcdnsciencepub.com This "DoM-cross-coupling fusion" strategy allows for the pre-functionalization of the aromatic substrates, leading to the efficient and regioselective synthesis of complex phenanthrene derivatives. researchgate.net For instance, this methodology has been successfully applied to the gram-scale synthesis of various dimethylphenanthrenes. tandfonline.comresearchgate.net

The choice of the lithium base can be crucial for the regioselectivity of the metalation, especially in substrates with multiple potential ortho sites. nih.gov Furthermore, the DoM strategy can be linked to other transformations, such as aminocarbonylation of triflates to form the necessary amide directing groups, expanding the scope and applicability of this methodology in the synthesis of alkylated phenanthrenes. cdnsciencepub.com

| DoM-Based Synthesis of Alkylated Phenanthrenes: Key Features | Description | References |

| Directing Group | N,N-diethylcarboxamide is a commonly used and effective directing group. | tandfonline.comresearchgate.net |

| Metalating Agent | Organolithium reagents (e.g., n-BuLi, s-BuLi) are typically employed. | nih.gov |

| Key Strategy | Often combined with Suzuki-Miyaura cross-coupling to form biaryl intermediates. | researchgate.netnih.govcdnsciencepub.com |

| Advantages | High regioselectivity, good functional group tolerance, and scalability. | tandfonline.comcdnsciencepub.com |

Directed remote-Metalation (DreM) for Alkyl Group Placement

Following the initial construction of a biaryl system, often via a DoM-cross-coupling sequence, Directed remote-Metalation (DreM) serves as a critical step for the final cyclization to form the phenanthrene ring system. nih.gov DreM involves an intramolecular metalation at a remote position, typically a methyl group on the second aromatic ring of the biaryl precursor. researchgate.net The directing group on the first ring guides the deprotonation, leading to a cyclized intermediate that subsequently aromatizes to the phenanthrene product.

The success of the DreM step can be influenced by the nature of the substrate and the reaction conditions. For instance, while the remote metalation of N,N-diethyl-2-(3-methylnaphthalen-2-yl)benzamide has been successful in the synthesis of tetraphene, similar reactions on other isomers have failed. nih.gov This highlights the importance of substrate design in achieving the desired cyclization.

| DoM-DreM Strategy for Phenanthrene Synthesis | Description | References |

| Initial Step | DoM and Suzuki-Miyaura coupling to create a biaryl precursor. | nih.govtandfonline.comresearchgate.net |

| Cyclization Step | DreM reaction to form the third ring of the phenanthrene system. | nih.govresearchgate.net |

| Products | Regioselectively substituted alkylphenanthrenes and their derivatives. | tandfonline.comcdnsciencepub.comnih.gov |

| Scalability | The method has been demonstrated to be scalable to gram quantities. | cdnsciencepub.com |

Pericyclic Reaction-Based Syntheses

Pericyclic reactions, particularly Diels-Alder cycloadditions, represent a cornerstone in the construction of cyclic and polycyclic systems, including the phenanthrene framework. These reactions involve a concerted reorganization of electrons within a cyclic transition state and are known for their high stereospecificity and regioselectivity.

Diels-Alder Cycloaddition in Annulative π-Extension Strategies

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing the phenanthrene skeleton through annulative π-extension strategies. This approach typically involves the reaction of a diene with a dienophile to form a six-membered ring, which then undergoes further transformations to yield the aromatic phenanthrene system. researchgate.net

One strategy involves the reaction of tetraaryl cyclopentadienones with benzo[b]thiophene-S,S-dioxides. rsc.org The initial Diels-Alder adduct undergoes elimination of sulfur dioxide, followed by a 6π-electrocyclization and subsequent aromatization to afford aryl-fused phenanthrene derivatives in moderate to good yields. rsc.org Another approach utilizes the cycloaddition of dinitronaphthalenes with dienes like (E)-1-trimethylsilyloxy-1,3-butadiene to produce nitrophenanthrenol derivatives. conicet.gov.ar In this case, the primary adduct readily aromatizes through the loss of nitrous acid.

Furthermore, a one-pot, three-component palladium-catalyzed domino reaction has been developed, where norbornadiene serves as both an activator of an ortho-C-H bond and a source of ethylene (B1197577) via a retro-Diels-Alder reaction to produce phenanthrenes. acs.org The versatility of the Diels-Alder reaction allows for the synthesis of a wide variety of substituted phenanthrenes by carefully choosing the diene and dienophile components.

| Diels-Alder Approaches to Phenanthrenes | Diene/Dienophile Partners | Key Transformation | References |

| Aryl-fused Phenanthrenes | Tetraaryl cyclopentadienones and benzo[b]thiophene-S,S-dioxides | SO₂ elimination, 6π-electrocyclization, aromatization | rsc.org |

| Nitrophenanthrenols | Dinitronaphthalenes and (E)-1-trimethylsilyloxy-1,3-butadiene | Loss of nitrous acid, aromatization | conicet.gov.ar |

| General Phenanthrenes | Aryl iodides, 2-bromophenylboronic acid, and norbornadiene | Palladium-catalyzed domino reaction, retro-Diels-Alder | acs.org |

Stannole-Mediated Cycloaddition/Aromatization Cascades

A more recent and innovative approach to phenanthrene synthesis involves the use of stannoles as diene components in a [4+2] cycloaddition/aromatization cascade. researchgate.net Stannoles, which are tin-containing five-membered heterocyclic compounds, can be generated and then reacted with a dienophile, such as an aryne. This strategy addresses some of the limitations of traditional Diels-Alder approaches, including the instability of some dienes and difficulties with the aromatization of the initial adduct. researchgate.net

The process often begins with a Cp₂Zr-mediated [2+2+1] cycloaddition to create a stannole-annulated polycyclic aromatic hydrocarbon. researchgate.net These stannoles are highly reactive yet stable enough to be handled, making them excellent diene equivalents. The subsequent [4+2] cycloaddition with an aryne, followed by an aromatization cascade, leads to the efficient construction of larger PAH systems. This modular strategy significantly expands the scope of accessible phenanthrene-containing structures. researchgate.net

Ring-Closing Olefin Metathesis for Polycyclic Aromatic Hydrocarbon Construction

Ring-closing metathesis (RCM) has become a widely utilized and powerful reaction in organic synthesis for the formation of cyclic compounds, including polycyclic aromatic hydrocarbons like phenanthrene. wikipedia.org This catalytic reaction involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile olefin, typically ethylene. wikipedia.org

The application of RCM to the synthesis of PAHs often involves the cyclization of pendant olefin chains attached to a biaryl or terphenyl backbone. researchgate.net For example, the RCM of 2,4',6',2''-tetravinyl-[1,1';3',1'']terphenyl and its isomers has been shown to produce dibenzanthracenes, which contain the phenanthrene motif, in high yields. researchgate.net A key advantage of this method is its complete regioselectivity, which can be a challenge in other intramolecular annulation methods like Friedel-Crafts acylations. researchgate.net

While RCM does not directly produce an aromatic ring, the resulting dihydrophenanthrene or related hydroaromatic intermediate can be readily aromatized in a subsequent step. mdpi.com The development of robust and functional-group-tolerant catalysts, such as those developed by Grubbs and Schrock, has significantly expanded the scope of RCM in the synthesis of complex molecules. wikipedia.org

| RCM in Phenanthrene Synthesis | Substrate Type | Catalyst | Key Advantage | References |

| PAH Construction | Biaryl or terphenyl with pendant vinyl groups | Ruthenium-based (e.g., Grubbs catalysts) | High regioselectivity | researchgate.net |

| Heterocycle Synthesis | Diallyl amines or similar structures | Grubbs or Schrock catalysts | Functional group tolerance | wikipedia.orgmdpi.com |

Synthesis of Hydrophenanthrene Intermediates and Dehydrogenation Protocols

Many synthetic routes towards phenanthrenes proceed through the formation of partially or fully hydrogenated phenanthrene precursors, known as hydrophenanthrenes. These intermediates are then subjected to a final dehydrogenation step to yield the fully aromatic phenanthrene core.

The synthesis of hydrophenanthrene intermediates can be achieved through various methods. For example, Diels-Alder reactions can produce dihydro- or tetrahydrophenanthrene derivatives. acs.org Another approach involves the palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction to generate 9,10-dihydrophenanthrene (B48381) and octahydrophenanthrene. espublisher.com More recently, a diastereoselective synthesis of trans-anti-hydrophenanthrenes has been developed via a Ti-mediated reductive radical cyclization. nih.gov

Once the hydrophenanthrene skeleton is constructed, dehydrogenation is required to achieve aromatization. A classic and effective method for this transformation is heating the hydrophenanthrene with a catalyst such as selenium or palladium on carbon. acs.orgresearchgate.net For instance, heating a hydrophenanthrene derivative with selenium at 300°C can yield the corresponding phenanthrene. acs.org Thermal treatments of hydrophenanthrene mixtures can also lead to dehydrogenation through bimolecular hydrogen exchange and disproportionation reactions. researchgate.net

| Method for Hydrophenanthrene Synthesis | Subsequent Dehydrogenation | References |

| Diels-Alder Reaction | Selenium at high temperature | acs.org |

| Palladium-catalyzed Heck Reaction | Not specified, aromatization is part of the sequence | espublisher.com |

| Ti-mediated Radical Cyclization | Not specified for aromatization | nih.gov |

| Hydrogenation of Phenanthrene (for studying intermediates) | Thermal treatment | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,8 Dimethylphenanthrene

Vibrational Spectroscopy (Infrared, Raman) in Gas and Condensed Phases

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a molecule. For polycyclic aromatic hydrocarbons (PAHs) like dimethylphenanthrenes (DMPs), gas-phase IR spectroscopy is particularly valuable for detailed molecular-level identification. acs.org

The assignment of the numerous, often overlapping, bands in the vibrational spectra of a complex molecule like 1,8-dimethylphenanthrene is a non-trivial task. Modern analytical approaches overcome this challenge by combining experimental spectra with high-level quantum-chemical calculations. acs.org Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-311G** basis set, has proven effective for calculating the harmonic and anharmonic vibrational frequencies and their corresponding intensities for various DMP isomers. acs.orgacs.org

However, direct comparison between calculated harmonic frequencies and experimental results can be ambiguous. acs.org A more robust method known as the Scaled Quantum Mechanical (SQM) force field analysis is often employed. acs.orgacs.org In this approach, the Cartesian force field matrix obtained from the DFT calculation is transformed into a nonredundant local coordinate system, and the force fields are then scaled to achieve a consistent and accurate match with experimental frequencies. acs.org This methodology allows for the unambiguous assignment of observed spectral bands to specific vibrational modes of the molecule. acs.org

Table 1: Representative DFT-Calculated Vibrational Frequencies and Assignments for Dimethylphenanthrene Structures This table illustrates the type of data generated from DFT calculations for DMP isomers. Specific experimental values for this compound require dedicated analysis.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/6-311G**) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Methyl C-H Asymmetric Stretch | 2950 - 2980 |

| Aromatic Ring C-C Stretch | 1600 - 1620 |

| Methyl Group Deformation | 1450 - 1470 |

| C-H In-Plane Bending | 1140 - 1290 |

| C-H Out-of-Plane Bending | 750 - 900 |

To fully understand the nature of a vibrational band, a Potential Energy Distribution (PED) analysis is conducted. acs.org The PED breaks down each normal mode of vibration into contributions from various internal coordinates of the molecule (e.g., C-H stretching, C-C-C bending, ring torsions). acs.orgacs.org This analysis is crucial because it reveals the extent to which different functional groups and structural components participate in a specific vibration, moving beyond simple group frequency assumptions. For instance, a band in the spectrum might be described by a PED as being a mixture of C-C stretching and C-H in-plane bending, providing a precise description of the molecular motion. researchgate.net

Beyond frequency, the intensity of a vibrational band is a key parameter. The absolute intensities of bands in an experimental spectrum can be determined and compared with intensities calculated through quantum-chemical methods. acs.org DFT calculations can predict the infrared intensities and Raman activities for each normal mode. ethz.ch An analysis of the deviation between experimental and calculated intensities can reveal important information; for example, studies on other DMPs have shown that the methyl C-H stretching intensities can deviate more significantly than aromatic C-H or non-C-H stretching bands. acs.orgacs.org This comparative analysis of intensities serves as an additional validation for the accuracy of the spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Differentiation

NMR spectroscopy is an exceptionally powerful tool for distinguishing between positional isomers, as the chemical shift of each nucleus is highly sensitive to its local electronic environment. oxinst.com The unique substitution pattern of this compound results in characteristic ¹H and ¹³C NMR spectra that serve as a definitive fingerprint for its identification. researchgate.net

The ¹H NMR spectrum allows for differentiation based on the chemical shifts and coupling patterns of the aromatic protons. youtube.com In this compound, the proximity of the two methyl groups creates steric interactions that can influence the geometry and the electronic environment of the nearby protons, leading to unique shifts compared to other isomers where the methyl groups are more distant.

The ¹³C NMR spectrum provides further confirmation, with distinct signals for each chemically non-equivalent carbon atom. spectrabase.com The chemical shifts of the methyl carbons, the substituted aromatic carbons (C-1 and C-8), and the quaternary carbons provide clear markers for the 1,8-substitution pattern. researchgate.net

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm. J values (coupling constants) are in Hz. researchgate.net

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Position | δ (ppm), Multiplicity, J (Hz) | Position | δ (ppm) |

| H-2, H-7 | 7.34 (s, 1H) | C-1, C-8 | 135.73 |

| H-3, H-6 | 7.65 - 7.60 (m, 1H) | C-4b, C-8a | 134.66 |

| H-4, H-5 | 7.77 (d, J = 9.1 Hz, 1H) | C-4a, C-10a | 131.84 |

| H-9, H-10 | 8.64 (d, J = 9.1 Hz, 2H) | C-4, C-5 | 130.48 |

| CH₃ | 2.77 (s, 3H) | C-2, C-7 | 130.38 |

| CH₃ | 2.63 (s, 3H) | C-9, C-10 | 129.62 |

| C-3, C-6 | 128.75 | ||

| C-1a, C-8b | 128.43 | ||

| CH₃ | 22.06 | ||

| CH₃ | 19.84 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Isomeric Distinctions

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of an analyte by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₆H₁₄. nih.gov HRMS can verify this composition by measuring the mass of the molecular ion with high precision, typically to four or more decimal places. This accuracy allows for the differentiation of compounds with the same nominal mass but different elemental formulas. researchgate.net

While standard mass spectrometry will show a molecular ion (M⁺) peak at an m/z (mass-to-charge ratio) of approximately 206 for all dimethylphenanthrene isomers, HRMS confirms the exact mass. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of C₁₆H₁₄ is 207.1174, and experimental values closely match this. researchgate.net Distinguishing between isomers using mass spectrometry alone is challenging since they have identical molecular weights. However, techniques like gas chromatography-mass spectrometry (GC-MS/MS) can sometimes reveal subtle differences in fragmentation patterns upon collision-induced dissociation, which may aid in distinguishing between closely related isomers. rsc.orglgcstandards.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ | nih.gov |

| Exact Mass (Neutral) | 206.10955 Da | nih.gov |

| HRMS (ESI) [M+H]⁺ | Calculated: 207.1174; Found: 207.1179 | researchgate.net |

| HRMS (ESI) [M+Na]⁺ | Calculated: 229.0993; Found: 229.0997 | researchgate.net |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,9-Dimethylphenanthrene |

| 2,4-Dimethylphenanthrene |

| 3,9-Dimethylphenanthrene |

| Phenanthrene (B1679779) |

Theoretical and Computational Investigations of 1,8 Dimethylphenanthrene

Quantum-Chemical Modeling of Molecular Structure and Conformation

The theoretical examination of 1,8-dimethylphenanthrene's molecular structure and conformation relies heavily on sophisticated computational methods. These techniques provide insights into the molecule's geometry and electronic properties at a quantum level.

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized geometry of molecules like this compound. researchgate.netmedium.com This approach focuses on the electron density to calculate the molecule's energy and other properties, offering a balance between computational cost and accuracy. researchgate.netgoogle.com For organic molecules, DFT methods, such as those employing the B3LYP functional with a 6-31G** basis set, are well-suited for geometry optimization. researchgate.net The process involves finding the lowest energy conformation of the molecule in a vacuum, without any external constraints. researchgate.net

The optimization process yields crucial geometrical parameters, including bond lengths, bond angles, and dihedral angles. medium.com For instance, in related polycyclic aromatic hydrocarbons, DFT calculations have been instrumental in understanding the planarity and the subtle distortions caused by substituent groups. The inclusion of dispersion corrections in DFT calculations, such as the D3 method, is often important for accurately predicting the geometries of systems where van der Waals interactions are significant. stackexchange.com

Table 1: Representative Applications of DFT in Molecular Geometry Optimization

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31G** | Determination of optimal geometries based on isolated entities in a vacuum. | researchgate.net |

| Time-Dependent DFT (TD-DFT) | 631-G(d) | Prediction of vertical electronic excitation energies and characterization of electronic transitions. | researchgate.net |

| DFT with Dispersion Correction | - | Improved accuracy for geometries where van der Waals interactions are prominent. | stackexchange.com |

For a more precise understanding of the electronic structure of this compound, researchers turn to ab initio and coupled cluster (CC) methods. researchgate.netdntb.gov.uaosti.gov Ab initio methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. Coupled cluster theory, a high-level ab initio method, is considered one of the most accurate techniques for small to medium-sized molecules. wikipedia.orgnih.gov

Coupled cluster methods, particularly with singles and doubles (CCSD) and perturbative triples (CCSD(T)), provide a "gold standard" for calculating molecular energies and properties. nih.gov These methods construct a multi-electron wavefunction that accounts for electron correlation, which is crucial for accurately describing the electronic states of aromatic systems. wikipedia.org While computationally demanding, CC approaches offer benchmark-quality results for properties like ionization potentials and electronic excitation energies, which are vital for understanding the molecule's reactivity and photophysical behavior. nih.gov Recent advancements have also enabled the application of coupled-cluster theory to study the electronic structure of metallic solids. arxiv.org

Analysis of Methyl Group Rotational Dynamics

The rotation of the methyl groups in this compound is a key dynamic process that has been investigated through a combination of experimental techniques and computational modeling. researchgate.netdntb.gov.uaosti.gov

Computational chemistry provides powerful tools to determine the energy barriers associated with the internal rotation of the methyl groups. brynmawr.eduacs.org These barriers arise from the steric and electronic interactions between the methyl hydrogens and the adjacent atoms on the phenanthrene (B1679779) core. brynmawr.edu Electronic structure calculations, performed on an isolated molecule, can quantify this intramolecular contribution to the rotational barrier. researchgate.netdntb.gov.uaosti.govacs.org

For methyl-substituted phenanthrenes, the calculated barriers to methyl group rotation are typically in the range of 8-13 kJ/mol for methyl groups in sterically hindered positions. brynmawr.edu The differences in barrier heights are influenced by the degree of single versus double bond character in the aromatic ring system. brynmawr.edu Theoretical studies have also highlighted how factors like intramolecular hydrogen bonds can significantly influence rotational barriers in other biaryl systems. nih.gov

In the solid state, the rotation of the methyl groups is influenced not only by intramolecular forces but also by intermolecular interactions with neighboring molecules in the crystal lattice. researchgate.netdntb.gov.uaosti.govacs.org To evaluate these contributions, electronic structure calculations are performed on molecular clusters that mimic the single crystal environment. researchgate.netdntb.gov.uaosti.gov These clusters are typically constructed using atomic positions determined from single-crystal X-ray diffraction data. researchgate.netdntb.gov.uaosti.gov

By comparing the rotational barrier calculated for the isolated molecule with that of the molecule within the cluster, the intermolecular contribution can be estimated. acs.org Studies on related methyl-substituted aromatic compounds have shown that intermolecular contributions can range from 0.0 to 1.0 kcal/mol. acs.org These interactions can either hinder or, in some cases, facilitate methyl group rotation depending on the specific crystal packing.

Table 2: Calculated Rotational Barriers for Methyl Groups in Aromatic Systems

| System | Barrier Type | Calculated Energy (kcal/mol) | Reference |

|---|---|---|---|

| Methyl-substituted phenanthrenes and naphthalenes | In Clusters (Eclust) | 0.6 to 3.4 | acs.org |

| Methyl-substituted phenanthrenes and naphthalenes | Isolated Molecules (Eisol) | - | acs.org |

| Methyl-substituted phenanthrenes and naphthalenes | Intermolecular Contribution (Eclust - Eisol) | 0.0 to 1.0 | acs.org |

In polycrystalline samples, which consist of many small crystallites, a distribution of environments exists for the molecules. researchgate.netdntb.gov.uaosti.gov This leads to a distribution of activation energies for methyl group rotation, rather than a single value. researchgate.netdntb.gov.uaosti.gov This distribution is thought to arise from molecules located near crystallite surfaces or other crystal imperfections like vacancies and dislocations. researchgate.netdntb.gov.uaosti.gov

Solid-state ¹H spin-lattice relaxation rate measurements are a key experimental technique used to probe these dynamics. researchgate.netdntb.gov.uaosti.gov The experimental data is often best fitted with a model that assumes a distribution of activation energies. researchgate.netdntb.gov.uaosti.gov This approach allows for a more realistic description of the rotational freedom and disorder present in polycrystalline materials. researchgate.netdntb.gov.uaosti.gov For this compound and related compounds, the methyl group rotational barriers are in the 2-12 kJ/mol range. researchgate.netdntb.gov.uaosti.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,6-dimethylphenanthrene |

| 1,4-dimethylphenanthrene |

| 1,9-dimethylphenanthrene |

| 1-methylnaphthalene |

| 4,4'-dimethoxybiphenyl |

| C60 |

| C60Br24 |

| C60Cl24 |

| C60F24 |

| Ferrocene |

| HMI (2,2,3,4,5,5-hexamethylimidazolidin-1-oxyl) |

| Imidazole |

| N-Benzhydryl-N-Methylformamide |

| o,a'-dimethylstilbene |

| Tetracene |

Electronic Properties and Reactivity Prediction

Computational chemistry provides powerful tools for predicting the electronic structure and reactivity of molecules like this compound. By modeling the behavior of electrons, particularly those in the outer orbitals, researchers can gain insight into how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. Theoretical calculations are essential for determining the energies of these orbitals and the resulting gap. For polycyclic aromatic hydrocarbons, these electronic properties are key to understanding their behavior in chemical reactions and their potential applications in materials science. science.gov

Computational studies on this compound have involved electronic structure calculations which inherently determine these molecular orbitals to understand its properties and dynamic behaviors. researchgate.net

Table 1: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates stronger donation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons (electrophilicity). Lower energy indicates stronger acceptance. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. |

The distribution of electron density within a molecule is not uniform. Some atoms or regions may have a higher electron density (and thus a partial negative charge), while others may have a lower electron density (a partial positive charge). This charge distribution dictates how a molecule interacts with other polar molecules or ions.

A Molecular Electrostatic Potential (MEP) map is a computational visualization that illustrates the charge distribution on the surface of a molecule. ucl.ac.uk It is a valuable tool for predicting how a molecule will respond to electrophilic (electron-seeking) or nucleophilic (nucleus-seeking) attacks. science.gov

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to attack by electrophiles.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to attack by nucleophiles.

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

By analyzing the MEP map of this compound, one could identify the most likely sites for chemical reactions, such as electrophilic aromatic substitution, and understand its intermolecular interactions. ucl.ac.uk

Computational Mechanistic Elucidation of Reactions Involving this compound

Beyond predicting static properties, computational chemistry can elucidate the step-by-step mechanisms of chemical reactions, including the characterization of transient transition states and the calculation of activation energy barriers.

A notable computational investigation involving this compound focused on the dynamics of its methyl group rotations in the solid state. researchgate.net This study employed electronic structure calculations on both isolated molecules and molecular clusters to model the rotational process. This approach allowed for the estimation of both intramolecular (within a single molecule) and intermolecular (between neighboring molecules in a crystal) contributions to the rotational energy barrier. researchgate.net The research established a consistent model for methyl group rotation by comparing the calculated barrier heights with experimental data. researchgate.net The computed energy barriers for methyl group rotation in this compound were found to be in the range of 2–12 kJ mol⁻¹. science.govresearchgate.netresearchgate.netresearchgate.net

Table 2: Computationally Investigated Dynamic Properties of this compound

| Property Investigated | Computational Approach | Key Findings |

|---|

| Methyl Group Rotation | Electronic structure calculations on isolated molecules and molecular clusters | The energy barrier is influenced by both intramolecular and intermolecular interactions. The calculated barrier height is in the 2-12 kJ mol⁻¹ range. researchgate.net |

Furthermore, this compound is utilized as a starting material in the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of extended phenacenes, where the first step involves a bromination reaction of the methyl groups using N-bromosuccinimide (NBS). scispace.com While this specific synthesis was reported experimentally, such chemical transformations are prime candidates for computational mechanistic elucidation. A theoretical study could model the reaction pathway, identify the transition state structures, and calculate the activation energies, thereby providing a deeper, quantitative understanding of the reaction mechanism.

Chemical Reaction Mechanisms and Transformations of 1,8 Dimethylphenanthrene

Mechanistic Pathways in the Formation of 1,8-Dimethylphenanthrene

The formation of this compound can be achieved through various synthetic routes in a laboratory setting and also occurs naturally through geochemical processes.

One notable synthetic pathway is the Bardhan-Sengupta phenanthrene (B1679779) synthesis . While the original method provides a general route to phenanthrene and its derivatives, specific modifications allow for the synthesis of alkyl-substituted phenanthrenes like this compound. This multi-step process typically involves the cyclization of a substituted β-phenylethylcyclohexanol derivative, followed by dehydrogenation to form the aromatic phenanthrene core. A flexible route developed by Bardhan and Nasipuri involves alkylating ethyl 4:6-dioxoheptane-1:5-dicarboxylate, followed by cyclization with sulphuric acid to a naphthalene (B1677914) derivative. This intermediate is then converted into a hydro-oxophenanthrene, which, through conventional methods, yields the target alkylphenanthrene. rsc.org For instance, the synthesis of 2-ethyl-1,8-dimethylphenanthrene was achieved and found to be identical to the dehydrogenation product of methyl vinhaticoate and related diterpenoids. rsc.orginsaindia.res.in

Another significant formation pathway involves the dehydrogenation of diterpenoids . Diterpenoids, a class of natural products with a C20 skeleton, can serve as precursors. Under high-temperature conditions, often with a catalyst such as selenium or sulfur, these complex molecules undergo a series of cyclization, rearrangement, and dehydrogenation reactions to yield polycyclic aromatic hydrocarbons (PAHs), including various dimethylphenanthrene isomers. insaindia.res.inresearchgate.net The specific substitution pattern of the resulting phenanthrene is dictated by the structure of the original diterpenoid.

Pyrolytic processes also contribute to the formation of this compound. The pyrolysis of organic matter, such as terpenes found in biomass, can lead to the formation of PAHs. researchgate.net At high temperatures, complex organic molecules break down into smaller, reactive fragments (radicals). These fragments can then recombine in a process known as pyrosynthesis to form stable aromatic structures like phenanthrene. Phenanthrene itself may also be formed from the dealkylation of dimethylphenanthrenes during such thermal conversions. researchgate.net

Below is a table summarizing key synthetic approaches leading to substituted phenanthrenes.

| Synthetic Strategy | Key Intermediates/Reactants | Typical Conditions | Notes |

| Bardhan-Sengupta Synthesis & Variants | Substituted naphthalene butyric acid esters | Acid-catalyzed cyclization (e.g., H₂SO₄, PPA), followed by dehydrogenation (e.g., Se, S, Pd/C) | A versatile and classical method for constructing the phenanthrene skeleton. rsc.orginsaindia.res.in |

| Suzuki-Miyaura Cross-Coupling | o-Formyl biphenyls and alkynes or boronic acids | Palladium catalysts (e.g., Pd(OAc)₂) | A modern, highly efficient method for creating C-C bonds to assemble the biaryl precursor. researchgate.netnih.gov |

| Dehydrogenation of Natural Products | Diterpenoids (e.g., from resin acids) | High temperature (300-320°C) with Se or S | Mimics geochemical formation pathways and links natural products to specific PAH structures. insaindia.res.in |

| Palladium-Catalyzed C-H Activation | Vinyl bromoaldehydes | Pd(OAc)₂, PPh₃, base (e.g., Cs₂CO₃) | A newer approach that can lead to 9,10-dihydrophenanthrenes, which can be aromatized. espublisher.com |

Oxidative Transformations of Dimethylphenanthrenes

Dimethylphenanthrenes, including the 1,8-isomer, are susceptible to oxidation, a transformation relevant in both metabolic and environmental contexts. govinfo.gov The electron-rich aromatic system can be attacked by various oxidizing agents. These reactions typically target the most electron-rich double bonds of the phenanthrene nucleus, often the 9,10-bond, or the alkyl side chains.

A primary result of the oxidation of phenanthrene and its derivatives is the formation of quinones. Specifically, oxidation of this compound is expected to yield a 1,8-dimethyl-9,10-phenanthrenequinone . This transformation involves the oxidation of the C9 and C10 positions to carbonyl groups.

The reaction can be carried out using strong oxidizing agents such as:

Chromium trioxide (CrO₃) in acetic acid

Potassium permanganate (B83412) (KMnO₄)

Potassium dichromate (K₂Cr₂O₇)

The mechanism generally involves initial electrophilic attack on the 9,10-bond, followed by further oxidation steps. The resulting phenanthrenequinones are important synthons for a variety of other molecules and are studied for their biological activities. rsc.org Modern methods for synthesizing phenanthrene-9,10-diones include the double Friedel-Crafts acylation of biaryls with oxalyl chloride, which provides an alternative to harsher oxidative conditions. researchgate.net

| Oxidizing Agent | Product Type | Reaction Conditions |

| Chromium Trioxide (CrO₃) | Phenanthrenequinone | Acetic acid solvent |

| Potassium Permanganate (KMnO₄) | Phenanthrenequinone, potentially with side-chain oxidation | Varies (acidic, basic, or neutral) |

| Selenium Dioxide (SeO₂) | Phenanthrenequinone | Often used for specific oxidations |

Isomerization and Stereochemical Dynamics

Isomerization reactions of dimethylphenanthrenes are of significant interest, particularly in geochemistry, where the relative abundance of different isomers can be used as an indicator of the thermal maturity of petroleum and source rocks. curtin.edu.au Under thermal stress, methyl groups can migrate around the aromatic core, leading to a mixture of isomers. The thermodynamic stability of the isomers plays a crucial role in the final product distribution, with β-substituted isomers (like 2- and 3-methylphenanthrene) often being more stable than α-substituted isomers (like 1- and 9-methylphenanthrene) at lower temperatures. curtin.edu.au

While this compound itself is achiral, its partially hydrogenated derivatives, such as 9,10-dihydro-1,8-dimethylphenanthrene, can be chiral if appropriately substituted to create a stereocenter or axial chirality. The study of racemization in related hindered biaryls provides insight into the stereochemical dynamics of such systems.

A classic example is the study of the racemization of optically active 9,10-dihydro-4,5-dimethylphenanthrene. This molecule is a bridged biphenyl (B1667301) and exhibits atropisomerism due to hindered rotation around the single bond connecting the two phenyl rings. The racemization process involves the molecule passing through a higher-energy, planar transition state.

A kinetic isotope effect (KIE) is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. wikipedia.org In the context of racemization, a steric isotope effect can be observed. Deuterium (B1214612) (D) has a smaller vibrational amplitude than protium (B1232500) (H), making it effectively smaller in terms of steric demand. epfl.ch

In the case of 9,10-dihydro-4,5-dimethylphenanthrene, replacing the methyl hydrogens with deuterium (creating -CD₃ groups) results in an inverse kinetic isotope effect (kH/kD < 1). The racemization is faster for the deuterated compound because the smaller steric size of the -CD₃ groups lowers the energy barrier to rotation. epfl.chresearchgate.net This demonstrates that steric hindrance is a key factor controlling the rotational barrier in these systems.

| Compound | Isotope at Hindered Position | Observed KIE (kH/kD) | Interpretation |

| 9,10-Dihydro-4,5-dimethylphenanthrene | H vs. D in methyl groups | < 1 (Inverse KIE) | Racemization is faster with deuterium, indicating a steric effect where the smaller size of D lowers the rotational energy barrier. epfl.chresearchgate.net |

Functionalization and Derivatization Reactions

The functionalization of the this compound core is essential for synthesizing new materials and biologically active molecules. Reactions can target the aromatic rings or the existing methyl groups.

Achieving regioselectivity—the ability to introduce a new functional group at a specific position—is a significant challenge in the chemistry of polycyclic aromatic hydrocarbons. Modern synthetic methods have provided powerful tools to control the position of substitution.

One of the most effective strategies is Directed ortho Metalation (DoM) . researchgate.netnih.gov In this approach, a directing group (DG) on the aromatic ring coordinates to an organolithium base, directing deprotonation (and subsequent metalation) to the adjacent ortho position. This generates a stabilized organometallic intermediate that can then react with a wide range of electrophiles to introduce a new substituent with high regioselectivity.

This DoM strategy can be combined with Suzuki-Miyaura cross-coupling reactions . researchgate.netnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. A general sequence for regioselective synthesis might involve:

Using DoM to introduce a halogen or boron functionality at a specific position on a precursor molecule.

Using a Suzuki-Miyaura coupling to assemble the phenanthrene skeleton.

A second DoM or a related Directed remote Metalation (DreM) can then be used to functionalize the fully formed phenanthrene ring system. acs.org

These combined strategies allow for the precise, planned synthesis of complex, polysubstituted phenanthrenes that would be difficult to obtain through classical electrophilic substitution reactions, which are often governed by the inherent electronic properties of the ring system and tend to produce mixtures of isomers. researchgate.net

Transformation into Other Polycyclic Aromatic Hydrocarbon Derivatives

Detailed research findings specifically documenting the transformation of this compound into other polycyclic aromatic hydrocarbon (PAH) derivatives are not extensively available in the public domain. However, the metabolic pathways of other closely related dimethylphenanthrene isomers have been studied, providing a framework for its likely, though unconfirmed, biotransformation routes. The metabolism of alkylated PAHs is complex and highly dependent on the specific isomer, influencing the nature and toxicity of the resulting derivatives. nih.gov

In biological systems, the transformation of alkylated PAHs is primarily mediated by cytochrome P450 (CYP) enzymes. nih.govuib.no These transformations can occur via two principal pathways: oxidation of the aromatic core or oxidation of the alkyl (methyl) side chains. uib.noresearchgate.net

Studies on various methylphenanthrene and dimethylphenanthrene isomers reveal that the position of the methyl groups is a critical determinant of the metabolic pathway. nih.gov For instance, the metabolism of 1,4-dimethylphenanthrene, a potent tumor initiator, proceeds through the formation of a 7,8-dihydrodiol. This metabolite is a precursor to a highly reactive bay-region dihydrodiol-epoxide, which is associated with its carcinogenic activity. nih.gov In contrast, the non-carcinogenic 3,6-dimethylphenanthrene (B75243) is primarily metabolized to a 9,10-dihydrodiol (a K-region dihydrodiol), a pathway that bypasses the formation of a bay-region epoxide.

Another significant transformation pathway for alkylated PAHs is the oxidation of the methyl groups (benzylic oxidation). uib.noresearchgate.net This process can lead to the formation of hydroxymethyl derivatives, which can be further oxidized to form aldehydes and, ultimately, polycyclic aromatic acids (PAAs). researchgate.netmdpi.com The formation of PAAs has been identified as a primary metabolic route for several alkyl-PAHs in various organisms. researchgate.netresearchgate.net For example, microbial degradation of 3,6-dimethylphenanthrene suggests that mono-oxidation of a methyl group is a key metabolic pathway. mdpi.com

While direct empirical data for this compound is lacking, it is plausible that its transformation follows these general principles, potentially leading to various hydroxylated and carboxylated phenanthrene derivatives. The specific dihydrodiols or acidic metabolites formed would depend on the enzymatic regioselectivity dictated by the 1,8-substitution pattern.

Interactive Data Table: Known Metabolic Pathways of Selected Dimethylphenanthrene Isomers

The following table summarizes the documented metabolic pathways for other dimethylphenanthrene isomers, which serve as models for understanding the potential transformations of this compound.

| Compound | Primary Metabolic Pathway | Key Metabolite(s) | Associated Activity |

| 1,4-Dimethylphenanthrene | Ring Oxidation (Bay-Region) | 7,8-Dihydrodiol | Potent Tumor Initiator nih.gov |

| 3,6-Dimethylphenanthrene | Ring Oxidation (K-Region) | 9,10-Dihydrodiol | Non-Carcinogenic |

| 3,6-Dimethylphenanthrene | Side-Chain Oxidation | Mono-oxidized methyl group derivatives | Increased water solubility mdpi.com |

| 4,10-Dimethylphenanthrene | Ring Oxidation (Bay-Region) | 7,8-Dihydrodiol | Weak Tumor Initiator |

Environmental Occurrence and Chemical Fate Research of 1,8 Dimethylphenanthrene

Distribution and Quantification in Environmental Compartments

1,8-Dimethylphenanthrene, a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, is subject to distribution in various environmental matrices. Research has focused on its presence in the atmosphere, water systems, geological formations, and even in historical artifacts, providing insights into its sources, transport, and persistence.

Detection in Atmospheric Particulate Matter

Polycyclic aromatic hydrocarbons, including their alkylated derivatives like dimethylphenanthrenes, are recognized constituents of atmospheric particulate matter (PM), particularly fine particulate matter (PM2.5). These compounds are primarily introduced into the atmosphere through the incomplete combustion of organic materials. Sources are varied and include both natural events, such as forest fires, and anthropogenic activities, like the burning of fossil fuels for transportation and energy generation.

While specific quantification of this compound is not always detailed in broad atmospheric studies, the presence of the broader class of C2-phenanthrenes/anthracenes is regularly monitored. For instance, studies on the chemical composition of PM2.5 often identify a range of PAHs. mdpi.comnih.gov Research in various urban and suburban locations has shown that 4-ring PAHs, the group to which phenanthrenes belong, are dominant species within the total measured PAH concentration in particulate matter. mdpi.com The relative abundance of different PAHs and their alkylated isomers can help in identifying the primary emission sources in a given area, distinguishing between influences such as vehicular traffic, coal combustion, or biomass burning. mdpi.com

Table 1: General Findings on PAHs in Atmospheric Particulate Matter

| Finding | Common Sources | Associated PM Fraction | Key Research Focus |

|---|---|---|---|

| Presence of Alkylated PAHs | Incomplete combustion of fossil fuels, biomass burning | Primarily PM2.5 | Source apportionment, health risk assessment |

| Dominance of 4-Ring PAHs | Vehicular emissions, coal and wood combustion | PM2.5 | Characterizing urban and industrial air pollution |

| Use of Isomer Ratios | Differentiating between petroleum, fossil fuel combustion, and biomass burning | PM2.5, PM10 | Identifying specific pollution contributors |

Occurrence in Aquatic and Sedimentary Systems

In aquatic environments, the hydrophobic nature of this compound and other PAHs leads to their association with particulate matter and subsequent deposition in sediments. Sediments, therefore, act as a significant sink and historical archive for these compounds. The analysis of PAHs in sediment cores allows for the reconstruction of pollution timelines and the identification of historical pollution sources.

Studies have utilized the ratios of different dimethylphenanthrene (DMP) isomers to differentiate between natural and anthropogenic inputs of PAHs into marine and riverine systems. researchgate.net For example, the ratio of 1,7-DMP to the sum of 2,6-DMP and 1,7-DMP has been proposed as a tool to distinguish between these sources. researchgate.net The presence of dimethylnaphthalene and methylphenanthrene has been noted in marine sediments affected by anthropogenic activities, such as shipwrecks, indicating that these compounds can persist and serve as long-term tracers of pollution events. northsearegion.eu The ratio of methylated phenanthrenes to the parent phenanthrene (B1679779) compound in sediments is also used to distinguish between pyrolytic (combustion-related) and petrogenic (unburned petroleum) sources. ukm.my A low ratio typically suggests a pyrolytic origin. ukm.my

Presence in Geochemical Samples (e.g., Crude Oils, Source Rocks)

This compound is a recognized component of crude oils and source rock extracts. In the field of organic geochemistry, phenanthrene and its alkylated derivatives are widely used as "molecular fossils" or biomarkers to assess the thermal maturity and origin of petroleum. The distribution and relative abundance of different methyl- and dimethylphenanthrene isomers change systematically as the source rock is subjected to increasing temperature and pressure during burial.

The Methylphenanthrene Index (MPI), which is based on the relative abundance of specific methylphenanthrene isomers, is a standard tool for maturity assessment. While this compound is not part of the primary MPI calculation, its abundance relative to other isomers is also maturity-dependent. Thermally stable isomers, including 1,8-DMP, tend to be less favored at lower maturity levels. As thermal maturity increases, the distribution of isomers shifts, providing valuable information for oil and gas exploration. Furthermore, the presence of specific aromatic compounds, including dimethylphenanthrenes, can indicate the type of organic matter (e.g., terrestrial higher plants vs. marine organisms) that contributed to the source rock.

Identification in Archeological Organic Residues

The chemical analysis of organic residues preserved in archeological contexts provides a window into past human activities, technologies, and environments. Dimethylphenanthrenes, including the 1,8-isomer, have been identified as important biomarkers in such studies, particularly as indicators of wood combustion. hw.ac.uk